3-{5-cyclopropyl-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl}pyridine
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Overview
Description
3-{5-cyclopropyl-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl}pyridine is a complex organic compound characterized by its unique structure, which includes a cyclopropyl group, a hexahydropyrrolo[3,4-c]pyrrole ring, and a pyridin-3-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-{5-cyclopropyl-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl}pyridine typically involves multi-step organic synthesis. The process begins with the preparation of the hexahydropyrrolo[3,4-c]pyrrole core, followed by the introduction of the cyclopropyl and pyridin-3-yl groups. Key steps may include cyclization reactions, nucleophilic substitutions, and coupling reactions under controlled conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl and pyridin-3-yl groups, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound, such as reducing ketones to alcohols.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce different substituents onto the pyridin-3-yl ring or the hexahydropyrrolo[3,4-c]pyrrole core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, 3-{5-cyclopropyl-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl}pyridine is studied for its unique structural properties and reactivity. It serves as a building block for the synthesis of more complex molecules and materials.
Biology: In biological research, this compound may be investigated for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes or receptors, can provide insights into its mechanism of action and potential therapeutic applications.
Medicine: In medicinal chemistry, the compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a candidate for the development of new pharmaceuticals.
Industry: In industrial applications, the compound’s unique properties may be utilized in the development of advanced materials, such as polymers or coatings, with specific desired characteristics.
Mechanism of Action
The mechanism of action of 3-{5-cyclopropyl-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl}pyridine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions can include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
- (5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)(pyridin-2-yl)methanone
- (5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)(pyridin-4-yl)methanone
- (5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)(pyridin-3-yl)ethanone
Uniqueness: The uniqueness of 3-{5-cyclopropyl-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl}pyridine lies in its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable molecule for various applications.
Properties
IUPAC Name |
(2-cyclopropyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-pyridin-3-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c19-15(11-2-1-5-16-6-11)18-9-12-7-17(14-3-4-14)8-13(12)10-18/h1-2,5-6,12-14H,3-4,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKXSEUDYRWXCQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CC3CN(CC3C2)C(=O)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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